molecular formula C23H21ClN2O5 B11206080 9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11206080
M. Wt: 440.9 g/mol
InChI Key: GLTVCNKJBXASDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process often begins with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions to form the final product. Common reagents used in these reactions include chlorinating agents, furan derivatives, and trimethoxybenzene.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(2-furan-2-yl-1-(3-methoxy-propylcarbamoyl)-vinyl)-benzamide
  • 2-(Furan-2-ylmethylimino)-3-phenyl-thiazolidin-4-one

Uniqueness

Compared to similar compounds, 9-Chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structural complexity allows for diverse chemical reactivity and interactions, making it a valuable compound for various scientific research endeavors.

Properties

Molecular Formula

C23H21ClN2O5

Molecular Weight

440.9 g/mol

IUPAC Name

9-chloro-2-(furan-2-yl)-5-(3,4,5-trimethoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H21ClN2O5/c1-27-20-9-13(10-21(28-2)22(20)29-3)23-26-17(12-16(25-26)19-5-4-8-30-19)15-11-14(24)6-7-18(15)31-23/h4-11,17,23H,12H2,1-3H3

InChI Key

GLTVCNKJBXASDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2N3C(CC(=N3)C4=CC=CO4)C5=C(O2)C=CC(=C5)Cl

Origin of Product

United States

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